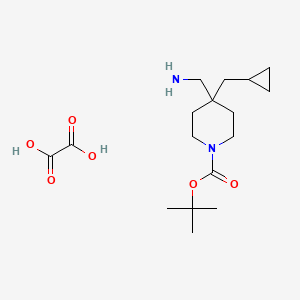
tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl halides in the presence of a base.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl esters.
Oxalate Formation: The final step involves the formation of the oxalate salt, which may be achieved by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Applications De Recherche Scientifique
tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate: has several applications in scientific research:
Medicinal Chemistry: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biological processes.
Industrial Applications: It may find use in the development of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- Cyclopropylmethylpiperidine derivatives
- Aminomethylpiperidine derivatives
Uniqueness
The uniqueness of tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H30N2O6 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H28N2O2.C2H2O4/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)10-12-4-5-12;3-1(4)2(5)6/h12H,4-11,16H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
GUKCGYYDLZFLPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)CN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


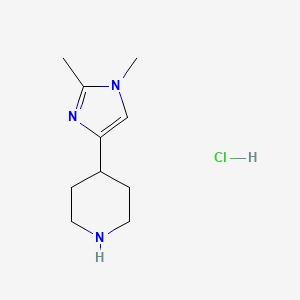

![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
![6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)
![Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11774401.png)
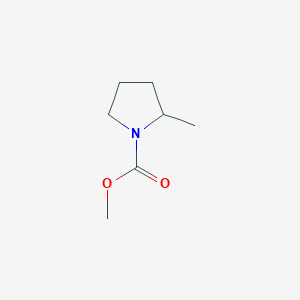
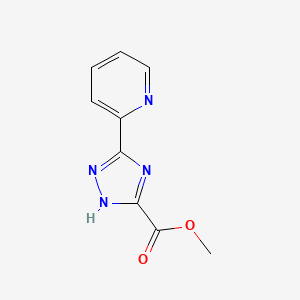

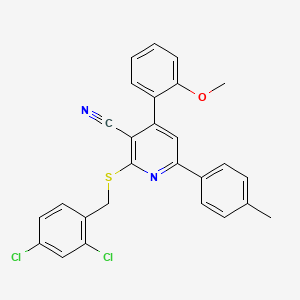
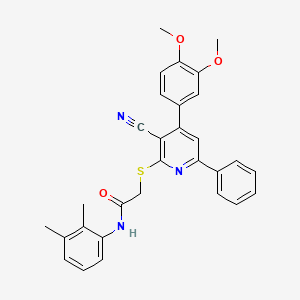

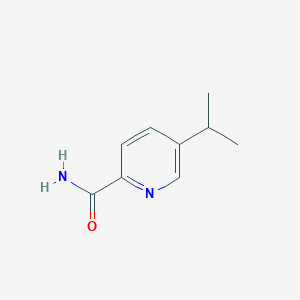

![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
